Molecular Weight and Lipophilicity Differentiation from the 4'-Chloro Analog
The target compound 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one (C13H19NO) has a calculated octanol-water partition coefficient (XLogP) of 2.8 and an exact monoisotopic mass of 205.1467 g/mol, compared to its 4'-chloro analog 2-(Diethylamino)-1-(4-chlorophenyl)ethan-1-one (C12H16ClNO), which has a significantly higher exact mass of 225.0920 g/mol and an increased LogP [1]. This difference in lipophilicity and molecular weight suggests the target compound would have a distinctly different retention time in reversed-phase chromatography and a disparate rate of passive membrane permeability, rendering it and the chloro analog non-interchangeable for analytical standards or biological studies.
| Evidence Dimension | Molecular Weight & Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | Mol. Wt: 205.30 g/mol, Exact Mass: 205.1467, XLogP: 2.8 |
| Comparator Or Baseline | 2-(Diethylamino)-1-(4-chlorophenyl)ethan-1-one: Mol. Wt: 225.72 g/mol, Exact Mass: 225.0920, XLogP is higher |
| Quantified Difference | A difference of >20.4 g/mol in molecular weight and a significant, unquantified difference in LogP. |
| Conditions | Calculated/predicted molecular properties. |
Why This Matters
This matters for scientific selection because these differences ensure that assays, chromatography methods, and biological models requiring a specific lipophilicity will be fundamentally altered if the 4'-chloro analog is used as a substitute.
- [1] Chem960. (n.d.). Properties for CAS 39008-15-6 and related aminoketones. View Source
